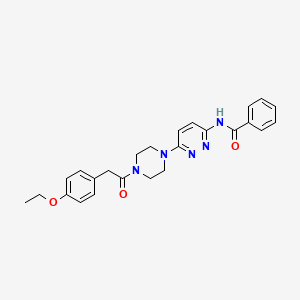

N-(6-(4-(2-(4-乙氧基苯基)乙酰基)哌嗪-1-基)嘧啶-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . It has been studied for its potential anti-tubercular activity .

Synthesis Analysis

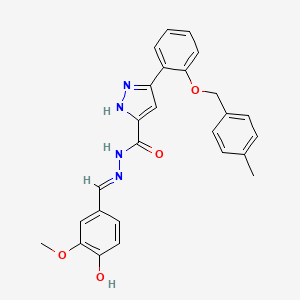

This compound has been synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involved designing and evaluating these derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyridazin-3-yl group attached to a benzamide group via a piperazin-1-yl linkage . Further analysis of the molecular structure would require more specific data or computational modeling.Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The exact reactions would depend on the specific synthesis method used . More detailed information would require access to the specific synthesis protocol.科学研究应用

抗病毒活性

吲哚衍生物,包括我们感兴趣的化合物,已显示出抗病毒特性。例如:

- 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物被研究为针对甲型流感的抗病毒剂。 其中,6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯表现出抑制活性,IC50值为7.53 μmol/L .

- 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物对柯萨奇病毒B4表现出有效的抗病毒活性,IC50值范围为0.4至2.1 μg/mL .

抗炎和镇痛特性

某些吲哚衍生物表现出抗炎和镇痛作用。例如:

- (S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺和(S)-N-(苯并[d]噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-甲酰胺表现出这些活性,以及较低的致溃疡指数 .

抗结核活性

我们的化合物对其针对结核分枝杆菌H37Ra的抗结核潜力进行了评估。 这项研究旨在解决对有效结核病治疗的迫切需求 .

其他潜在应用

虽然上述领域已被充分研究,但可能存在其他未开发的应用。研究人员继续研究吲哚衍生物,包括我们的化合物,以了解其不同的生物活性。 这些可能包括抗氧化剂、抗菌和抗结核作用,等等 .

总之,N-(6-(4-(2-(4-乙氧基苯基)乙酰基)哌嗪-1-基)嘧啶-3-基)苯甲酰胺在各个领域都具有希望,使其成为科学研究中令人兴奋的课题。 🌟

未来方向

The future directions for research on this compound could involve further evaluation of its anti-tubercular activity, exploration of its potential applications in other areas of medicine, and optimization of its synthesis process . Additionally, more detailed studies on its physical and chemical properties, safety profile, and mechanism of action could also be beneficial.

作用机制

Target of Action

Similar compounds have been found to be moderately active as gpcr ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors .

Mode of Action

This interaction can result in the inhibition or activation of the target, which can lead to a variety of downstream effects .

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may affect a variety of pathways related to gpcr signaling, ion channel modulation, kinase activity, nuclear receptor signaling, protease activity, and enzyme inhibition .

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic features, which can be used to design and develop novel compounds that are more potent, more selective, and less toxic .

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .

属性

IUPAC Name |

N-[6-[4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl]pyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3/c1-2-33-21-10-8-19(9-11-21)18-24(31)30-16-14-29(15-17-30)23-13-12-22(27-28-23)26-25(32)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,26,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIZROHLFUWPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal](/img/structure/B2456245.png)

![(5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester](/img/structure/B2456249.png)

![ethyl 3-{[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}propanoate](/img/structure/B2456254.png)

![N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2456255.png)

![(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2456256.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2456257.png)

![(Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456258.png)

![3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid](/img/structure/B2456260.png)

![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)